4-(3-Cyanophenyl)-3-fluorobenzoic acid
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Overview
Description
The compound “4-(3-Cyanophenyl)-3-fluorobenzoic acid” likely belongs to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
While specific synthesis methods for “4-(3-Cyanophenyl)-3-fluorobenzoic acid” are not available, similar compounds, such as arylboronic acids, have been synthesized using Suzuki–Miyaura coupling . This method involves a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “4-(3-Cyanophenyl)-3-fluorobenzoic acid” would likely consist of a benzene ring substituted with a carboxyl group, a fluorine atom, and a phenyl group which is further substituted with a cyano group .Chemical Reactions Analysis
Again, while specific reactions involving “4-(3-Cyanophenyl)-3-fluorobenzoic acid” are not available, similar compounds such as arylboronic acids have been used in ipso-hydroxylation reactions .Scientific Research Applications
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Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . It’s used for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Method : This process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
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Industrial Testing Applications
- Field : Industrial Chemistry
- Application : 4-Cyano-3-fluorophenylboronic acid is used in various industrial testing applications .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained from these industrial testing applications are not detailed in the source .
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Synthesis of Substituted Phenols
- Field : Organic Chemistry
- Application : A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
- Method : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
- Results : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
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Protodeboronation of Unactivated Alkyl Boronic Esters
- Field : Organic Chemistry
- Application : Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained from these industrial testing applications are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-cyanophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSASRBHSRGRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681400 |
Source
|
Record name | 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261960-89-7 |
Source
|
Record name | 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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